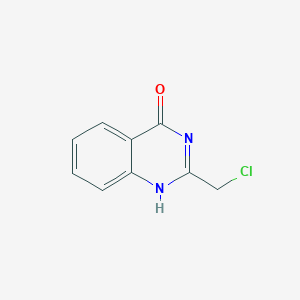

3-Fluoro-2-hydroxyquinoline

Übersicht

Beschreibung

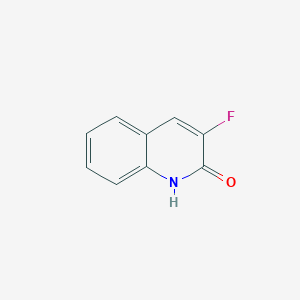

3-Fluoro-2-hydroxyquinoline, also known as fluoroquinolone, belongs to the class of organic compounds known as hydroquinolones . Hydroquinolones are compounds containing a hydrogenated quinoline bearing a ketone group .

Synthesis Analysis

A variety of synthetic methods have been reported for the synthesis of fluorinated quinolines, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The quinoline ring system, the first representative of the family of benzazines bearing one nitrogen atom, is widespread in nature . The presence of a fluorine atom in azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some unique properties .Chemical Reactions Analysis

A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .Wissenschaftliche Forschungsanwendungen

Application in Cancer Theranostics

The Specific Scientific Field

The specific scientific field is Cancer Theranostics .

A Comprehensive and Detailed Summary of the Application

3-Fluoro-2-hydroxyquinoline, when affixed to polyfluorene nanoparticles (PF-HQ), has been reported to have multifunctional applications in cancer theranostics . These applications include multi-color bio-imaging and drug delivery for cancer treatment .

A Detailed Description of the Methods of Application or Experimental Procedures

The formation of nanoparticles (PF-HQ) containing hydrophobic pockets via three-dimensional growth of a polymeric backbone in a higher water fraction (THF: H2O = 1:9) was observed . The nanoparticles showed incredible dual-state optical and fluorescence properties, which were further explored in multi-color cell imaging in both cancer and normal cells . A new drug delivery system (DDS: PF-HQ–DOX) was fabricated upon conjugation with the FDA-approved anti-cancer drug doxorubicin (DOX) by filling the hydrophobic pockets of the polymer nanoparticles .

A Thorough Summary of the Results or Outcomes Obtained

The enhanced anti-cancer activity of the DDS (PF-HQ–DOX) compared with that of free DOX was observed in mouse melanoma cancer cells (B16F10) and a subcutaneous mouse (C57BL6/J) melanoma tumor model upon administration of PF-HQ–DOX . Ex vivo biodistribution studies using a fluorescence quantification method demonstrated the enhanced accumulation of DOX in tumor tissues in the PF-HQ–DOX-treated group compared to that of the free drug .

Application in Heterocyclic Chemistry

The Specific Scientific Field

The specific scientific field is Heterocyclic Chemistry .

A Comprehensive and Detailed Summary of the Application

3-Fluoro-2-hydroxyquinoline is a type of fluorinated quinoline, which has been used in various applications in the field of heterocyclic chemistry . Fluorinated quinolines have unique properties and exhibit remarkable biological activity . They have been used as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine . In addition, they have found application in agriculture and also as components for liquid crystals .

A Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of 3-fluoroquinoline from 3-aminoquinoline and 3,5-difluoroquinoline from 3-fluoro-5-aminoquinoline has been reported . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .

A Thorough Summary of the Results or Outcomes Obtained

The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds, and provide some other unique properties . The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .

Application in Organic Synthesis

The Specific Scientific Field

The specific scientific field is Organic Synthesis .

A Comprehensive and Detailed Summary of the Application

3-Fluoro-2-hydroxyquinoline is a type of fluorinated quinoline, which has been used in various applications in the field of organic synthesis . Fluorinated quinolines have unique properties and exhibit remarkable biological activity . They have been used as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine . In addition, they have found application in agriculture and also as components for liquid crystals .

Zukünftige Richtungen

There is a growing interest in fluorinated derivatives of quinolines, stimulating research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . This includes the development of drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

Eigenschaften

IUPAC Name |

3-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFSUUWVTVDAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454945 | |

| Record name | 3-Fluoro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-hydroxyquinoline | |

CAS RN |

124467-22-7 | |

| Record name | 3-Fluoro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)

![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)